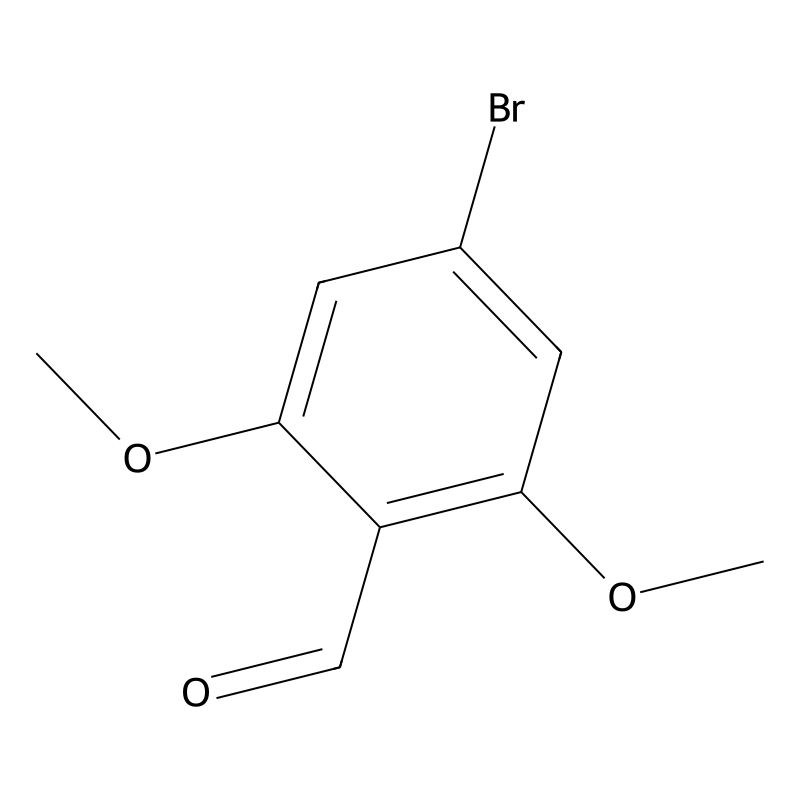

4-Bromo-2,6-dimethoxybenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Precursor for Synthesis of Bioactive Compounds:

The structure of 4-Br-2,6-DMB makes it a valuable precursor for the synthesis of various bioactive compounds. Its aromatic ring with a bromine substituent and two methoxy groups provides a versatile platform for further chemical modifications.

A study published in the journal "Tetrahedron Letters" describes the utilization of 4-Br-2,6-DMB as a starting material for the synthesis of novel pyrazole derivatives with potential antibacterial activity []. The researchers successfully transformed 4-Br-2,6-DMB into the desired pyrazole compounds through a series of chemical reactions.

4-Bromo-2,6-dimethoxybenzaldehyde is an aromatic aldehyde characterized by the presence of a bromine atom at the para position and two methoxy groups at the ortho positions of the benzene ring. Its molecular formula is C₉H₉BrO₃, and it has a molecular weight of 245.07 g/mol. The compound features a formyl group (-CHO) attached to the aromatic ring, contributing to its reactivity and potential applications in organic synthesis and medicinal chemistry .

There is no current information available regarding the specific mechanism of action of 4-bromo-2,6-dimethoxybenzaldehyde in biological systems.

As with any new compound, it is advisable to handle 4-bromo-2,6-dimethoxybenzaldehyde with proper safety precautions due to the lack of specific data. Here are some general safety considerations for aromatic aldehydes:

- Nucleophilic Addition: The carbonyl group can react with nucleophiles to form alcohols or other derivatives.

- Reduction: It can be reduced to 4-bromo-2,6-dimethoxytoluene using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Condensation Reactions: This compound can participate in condensation reactions to form more complex molecules, including pyrazole derivatives which have shown potential antibacterial activity .

The synthesis of 4-bromo-2,6-dimethoxybenzaldehyde can be achieved through several methods:

- Bromination of 2,6-Dimethoxybenzaldehyde: Using bromine in acetic acid or other solvents leads to selective bromination at the para position. This method typically yields high purity and good yields .

- Starting from 1-Bromo-2,5-dimethoxybenzene: This compound can be reacted with appropriate reagents under controlled conditions to introduce the formyl group and achieve the desired product .

- Utilization of Titanium Tetrachloride: A method involving titanium tetrachloride in dichloromethane allows for selective bromination under low temperatures, providing a high yield of the target compound .

4-Bromo-2,6-dimethoxybenzaldehyde serves as a versatile building block in organic synthesis. Its applications include:

- Synthesis of Bioactive Compounds: It is used as a precursor for various derivatives with potential therapeutic properties.

- Material Science: The compound may be explored for use in creating polymers or other materials due to its unique chemical structure.

- Chemical Research: As a reagent in laboratory settings for developing new compounds and studying reaction mechanisms.

Several compounds share structural similarities with 4-bromo-2,6-dimethoxybenzaldehyde. Here are some notable examples:

The unique positioning of the bromine and methoxy groups in 4-bromo-2,6-dimethoxybenzaldehyde contributes to its distinct chemical behavior and potential applications compared to these similar compounds.